molecular formula C20H19ClN4 B088103 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride CAS No. 10557-48-9

5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride

Cat. No.: B088103
CAS No.: 10557-48-9
M. Wt: 350.8 g/mol
InChI Key: JGLBJYGJEBOQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride is a tetrazole derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring substituted with phenyl groups and a methylphenyl group, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring is often synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, the starting materials include 4-methylphenyl azide and diphenylacetonitrile.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the tetrazole ring undergoes electrophilic aromatic substitution with phenyl halides under basic conditions.

    Quaternization: The final step involves the quaternization of the tetrazole nitrogen with a methylating agent such as methyl chloride, resulting in the formation of the tetrazolium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the tetrazole ring can yield amines or hydrazines, depending on the reducing agent used (e.g., lithium aluminum hydride).

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Phenyl halides, methylating agents, and various catalysts.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines and hydrazines.

    Substitution: Functionalized tetrazole derivatives with various substituents.

Scientific Research Applications

5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a precursor for tetrazole-based pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2,3-diphenyl-1H-tetrazol-1-ium;chloride: Lacks the methyl group, which may affect its binding properties and reactivity.

    5-(4-Methylphenyl)-2-phenyl-1H-tetrazol-1-ium;chloride: Has fewer phenyl groups, potentially altering its chemical and biological activity.

    5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazole: The non-ionic form, which may have different solubility and reactivity profiles.

Uniqueness

5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(4-methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLBJYGJEBOQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.